molecular formula C21H18N6O2S B11069799 3-methyl-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11069799
M. Wt: 418.5 g/mol
InChI Key: SSOMIQPLJUPZQB-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a phthalazine core, a thiazolotriazole moiety, and a carboxamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Synthesis of the Thiazolotriazole Moiety: This moiety can be prepared by reacting 2-aminothiazole with hydrazine derivatives, followed by cyclization with appropriate reagents.

    Coupling Reaction: The final step involves coupling the phthalazine core with the thiazolotriazole moiety using a carboxamide linkage. This can be achieved through amide bond formation reactions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and phthalazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine groups replacing carbonyl functionalities.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds with a phthalazine core, such as phthalazinone, share structural similarities.

    Thiazolotriazole Derivatives: Compounds containing the thiazolotriazole moiety, such as thiazolotriazole-based inhibitors, are structurally related.

    Carboxamide Derivatives: Compounds with a carboxamide group, such as benzamide derivatives, also show similarities.

Uniqueness

The uniqueness of 3-methyl-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide lies in its combination of multiple functional groups and heterocyclic moieties. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N6O2S

Molecular Weight

418.5 g/mol

IUPAC Name

3-methyl-N-[3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C21H18N6O2S/c1-12-11-27-18(23-24-21(27)30-12)13-6-5-7-14(10-13)22-19(28)17-15-8-3-4-9-16(15)20(29)26(2)25-17/h3-10,12H,11H2,1-2H3,(H,22,28)

InChI Key

SSOMIQPLJUPZQB-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)NC(=O)C4=NN(C(=O)C5=CC=CC=C54)C

Origin of Product

United States

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